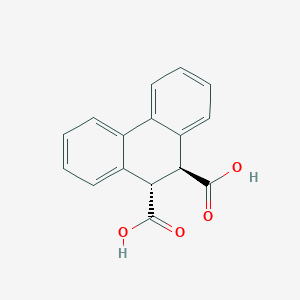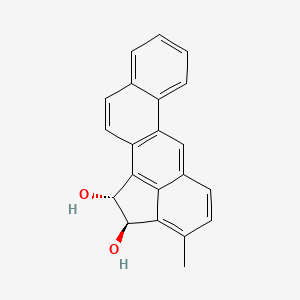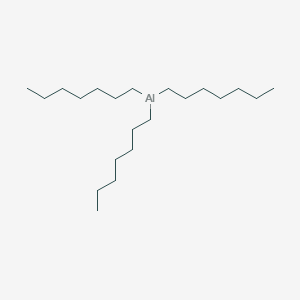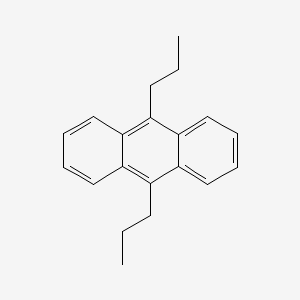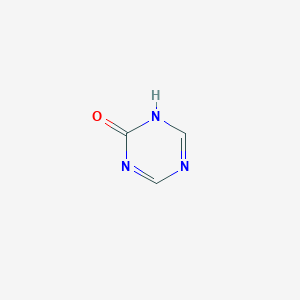
1-Acetyloxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyloxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, featuring an acetyloxy group and a carboxylic acid group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyloxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexane-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyloxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield cyclohexane-1-carboxylic acid and acetic acid.
Oxidation: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 1-acetyloxycyclohexanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Hydrolysis: Cyclohexane-1-carboxylic acid and acetic acid.
Oxidation: Cyclohexane-1,1-dicarboxylic acid.
Reduction: 1-Acetyloxycyclohexanol.
Wissenschaftliche Forschungsanwendungen
1-Acetyloxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclohexane derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-acetyloxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
1-Aminocyclohexane-1-carboxylic acid: Contains an amino group instead of an acetyloxy group, leading to different chemical properties and applications.
Cyclohexane-1,1-dicarboxylic acid: Features two carboxylic acid groups, resulting in distinct reactivity and uses.
Uniqueness: 1-Acetyloxycyclohexane-1-carboxylic acid is unique due to the presence of both an acetyloxy group and a carboxylic acid group on the cyclohexane ring. This combination imparts specific reactivity and versatility, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
6282-51-5 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-acetyloxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-7(10)13-9(8(11)12)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
AJKHBTQKPQUKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



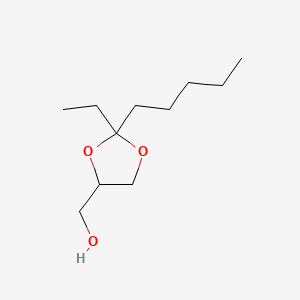
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
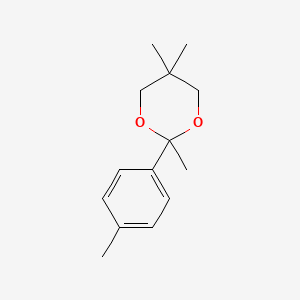
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
